

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1525604

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An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of **4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile**

Executive Summary

This document provides a comprehensive technical overview of **4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile**, a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The guide details its core physicochemical properties, outlines validated synthetic strategies, and explores its chemical reactivity and potential applications. As a substituted pyrrole, this compound serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of its distinct functional groups: the C-Br bond for cross-coupling reactions, the nitrile group for various transformations, and the electron-rich N-methylated pyrrole ring. This guide is intended for researchers, chemists, and drug development professionals seeking to capitalize on the synthetic potential of this valuable intermediate.

Introduction and Strategic Importance

The pyrrole nucleus is a foundational scaffold in medicinal chemistry, appearing in numerous natural products and blockbuster drugs.^[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. **4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile** (CAS No. 1289207-30-2) emerges as a strategically important derivative.^[2] The introduction of a bromine atom at the C4 position provides a

reactive handle for modern cross-coupling methodologies, enabling the construction of diverse molecular architectures. The nitrile group at C2 acts as a versatile precursor for amines, carboxylic acids, and other functionalities, while the N-methyl group enhances solubility and blocks the N-H reactivity, directing further electrophilic substitution to the ring. Consequently, this molecule is frequently utilized as a key drug intermediate for the synthesis of various active compounds.^{[3][4][5]}

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and process development.

Identifiers and Molecular Formula

The fundamental identifiers and structural details for **4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	1289207-30-2	[2][6]
Molecular Formula	C ₆ H ₅ BrN ₂	[2][7]
Molecular Weight	185.02 g/mol	[2][8]
Canonical SMILES	<chem>Cn1cc(Br)cc1C#N</chem>	[7]
InChI Key	BDLUSUZCSSZHDN-UHFFFAOYSA-N	[7]
Physical Form	Solid	

Computed Physicochemical Properties

Computational models provide valuable insights into the molecule's behavior in various chemical environments, aiding in solvent selection, reaction condition optimization, and preliminary drug-likeness assessment.

Property	Value	Source(s)
Topological Polar Surface Area (TPSA)	28.72 Å ²	[2]
LogP (Octanol-Water Partition Coeff.)	1.659	[2]
Hydrogen Bond Acceptors	2	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	0	[2]

Anticipated Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features.

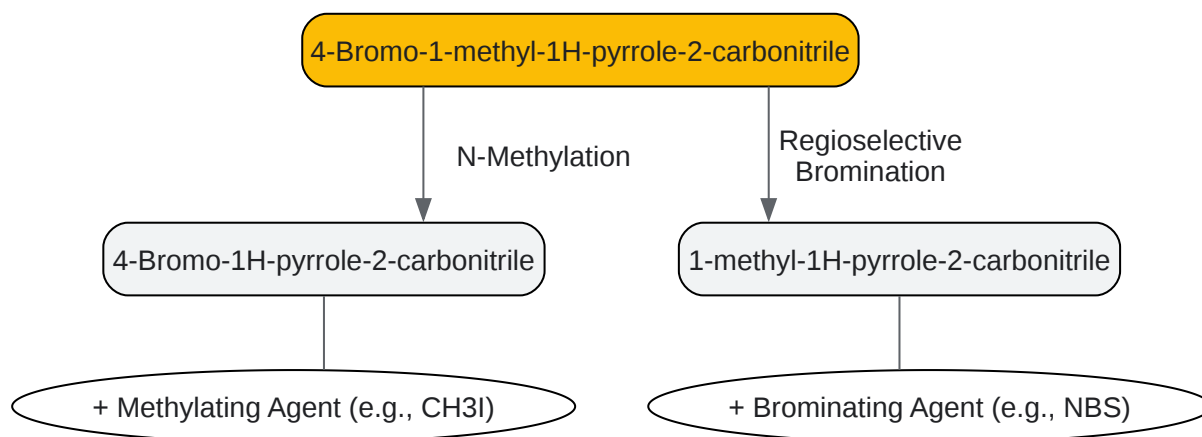
- ¹H NMR:** The proton NMR spectrum is expected to be simple and diagnostic. It should feature a sharp singlet corresponding to the three protons of the N-methyl group (likely in the 3.5-4.0 ppm range). Additionally, two distinct signals, likely doublets with small coupling constants, would represent the two aromatic protons on the pyrrole ring at the C3 and C5 positions.
- ¹³C NMR:** The carbon NMR spectrum should display six distinct signals: one for the N-methyl carbon, four for the sp² carbons of the pyrrole ring (including the carbon bearing the bromine), and one for the nitrile carbon (typically downfield, ~115-120 ppm).
- IR Spectroscopy:** The infrared spectrum will be characterized by a sharp, strong absorption band around 2220-2240 cm⁻¹, indicative of the C≡N (nitrile) stretch. Aromatic C-H and C-N stretching vibrations will also be present.

Synthesis and Manufacturing

The synthesis of **4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile** can be approached via logical, high-yielding routes common in heterocyclic chemistry. The choice of pathway depends on the availability and cost of the starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary and strategically sound approaches to the target molecule, starting from commercially available pyrrole derivatives.



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Caption: Retrosynthetic pathways for the target compound.

Recommended Synthetic Protocol: N-Methylation of 4-Bromo-1H-pyrrole-2-carbonitrile

This protocol is often preferred due to the well-established acidity of the pyrrole N-H proton, allowing for clean and efficient alkylation. The N-H proton of pyrrole has a pKa of approximately 17.5, facilitating deprotonation with a suitable strong base.[9]

Rationale: Sodium hydride (NaH) is an ideal base for this transformation. As a non-nucleophilic strong base, it irreversibly deprotonates the pyrrole nitrogen to form the sodium pyrrolide salt. This avoids side reactions that might occur with nucleophilic bases like alkoxides. Iodomethane is a highly reactive and efficient methylating agent. Anhydrous THF is used as the solvent to prevent quenching of the hydride and the anionic intermediate.

Step-by-Step Protocol:

- **Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq).
- **Solvent Addition:** Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.1 M concentration).
- **Deprotonation:** Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
- **Anion Formation:** Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
- **Alkylation:** Cool the resulting suspension back to 0 °C. Add iodomethane (1.5 eq) dropwise via syringe.
- **Reaction Completion:** Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure **4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile** lies in the orthogonal reactivity of its functional groups. This allows for selective and sequential modifications to build molecular complexity.

Caption: Key reactive sites and potential transformations.

Palladium-Catalyzed Cross-Coupling at C4-Br

The aryl bromide at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis for creating C-C and C-N bonds.

- Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.
- Stille Coupling: Reaction with organostannanes provides another robust method for C-C bond formation.
- Buchwald-Hartwig Amination: Reaction with amines allows for the direct installation of substituted amino groups, a common feature in bioactive molecules.

Transformations of the C2-Nitrile Group

The nitrile functionality is a versatile synthon that can be converted into other critical functional groups.

- Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. This introduces a basic nitrogen center, often crucial for pharmacological activity.
- Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid, providing an entry point for amide coupling or other esterification reactions.

Applications in Drug Discovery

Substituted pyrroles are integral to a wide range of pharmaceuticals.^{[1][10]} **4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile** serves as a highly adaptable intermediate in the synthesis of compounds targeting various diseases. Research into related 4-bromo-1H-pyrrole-2-carbonitrile structures has highlighted their potential in developing agents with anticancer and antimicrobial properties.^[11] The ability to readily diversify the molecule at the C4 position via cross-coupling makes it an ideal scaffold for generating libraries of compounds for high-throughput screening in lead discovery campaigns.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its toxicological profile. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate

personal protective equipment (PPE).

Safety Information	Details	Source(s)
Signal Word	Danger	
GHS Hazard Statements	H301: Toxic if swallowed H317: May cause an allergic skin reaction H319: Causes serious eye irritation	
Precautionary Statements	P280: Wear protective gloves/eye protection/face protection P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	
Storage Class	6.1C: Combustible, acute toxic Cat. 3 / toxic compounds	
WGK (Water Hazard Class)	WGK 3	

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a high-value synthetic intermediate with a well-defined reactivity profile. Its structure provides three distinct points for chemical modification, enabling the efficient construction of complex and diverse molecular targets. The straightforward synthetic routes and the predictable reactivity of its functional groups make it an indispensable tool for chemists in drug discovery and materials science. A thorough

understanding of its properties and safe handling procedures, as outlined in this guide, is crucial for unlocking its full synthetic potential.

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- To cite this document: BenchChem. [4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1525604#4-bromo-1-methyl-1h-pyrrole-2-carbonitrile-chemical-properties\]](https://www.benchchem.com/product/b1525604#4-bromo-1-methyl-1h-pyrrole-2-carbonitrile-chemical-properties)

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